松柏醇

描述

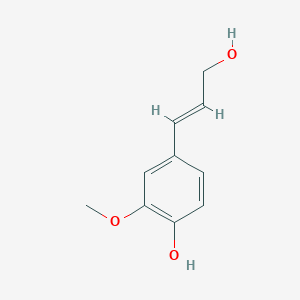

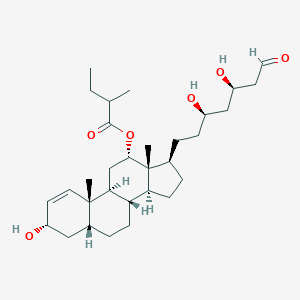

Coniferyl alcohol is an organic compound with the formula HO (CH 3 O)C 6 H 3 CH=CHCH 2 OH . It is a colorless or white solid and is one of the monolignols, produced via the phenylpropanoid biochemical pathway . When copolymerized with related aromatic compounds, coniferyl alcohol forms lignin or lignans .

Synthesis Analysis

Coniferyl alcohol is synthesized from eugenol with a yield of 94.6% in a 36-hour fed-batch bioconversion using resting cells of the fungus . Another method involves acidifying a solution with 3% HCl and extracting it with ethyl acetate .Molecular Structure Analysis

The molecular formula of Coniferyl alcohol is C10H12O3 . It has 25 bonds - 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 aromatic hydroxyl, 1 primary alcohol, and 1 ether (aromatic) .Chemical Reactions Analysis

Coniferyl alcohol is derived from the polyphenolic monolignols or hydroxy cinnamyl alcohols, which in turn are synthesized from phenylalanine derived from the shikimate biosynthetic pathway . The process involves the biosynthesis of lignin monomers in the cytoplasm by a series of chemical reactions such as deamination, hydroxylation, methylation, and reduction .科学研究应用

Biofuels Production

Coniferyl alcohol plays a critical role in the production of biofuels. It is a primary component of lignin, which is a major constituent of plant biomass. Research has shown that coniferyl alcohol can be enzymatically oxidized to produce compounds that are crucial for the development of biofuels . This process involves high-throughput screening and spectroscopic analysis to optimize the conversion of lignin into fuel-grade materials .

Spectroscopic Analysis

In the field of spectroscopy, coniferyl alcohol is utilized for its intrinsic properties. It serves as a standard in absorption spectroscopy for the detection and quantification of lignin composition in biomass . This application is significant in the analysis of plant materials and the development of strategies to reduce biomass recalcitrance .

Lignin Biosynthesis

Coniferyl alcohol is integral to lignin biosynthesis in plants. It is one of the monolignols that polymerize to form lignin, providing structural support and defense mechanisms to plants . Understanding its role in lignin biosynthesis is essential for genetic engineering aimed at modifying lignin content, which has implications for agriculture and industry .

Plant Science Research

In plant science, coniferyl alcohol is recognized for its signaling properties. It has been found to regulate the phenylpropanoid pathway, which is responsible for the synthesis of lignin and other important plant metabolites . This discovery opens up possibilities for manipulating plant metabolic pathways for improved crop traits .

Metabolic Pathways

Coniferyl alcohol is a key intermediate in various metabolic pathways. It is used as a backbone molecule to model specific metabolic pathways in medicinal plants, contributing to the biosynthesis of valuable lignans with therapeutic properties . This application is crucial for the pharmaceutical industry and the development of new drugs .

Medical Applications

Derivatives of coniferyl alcohol have been explored for their potential in medicine. They have shown effectiveness as inhibitors of lipoxygenase and as agents for stabilizing low-density lipoprotein (LDL), which could have implications for treating inflammatory diseases and cardiovascular conditions .

作用机制

Target of Action

Coniferyl alcohol is an organic compound that plays a crucial role in the biosynthesis of lignin and lignans . It primarily targets dehydrogenase enzymes, which convert coniferyl aldehyde into coniferyl alcohol . Additionally, it interacts with dirigent proteins, which control the stereoselective biosynthesis of pinoresinol, a type of lignan .

Mode of Action

The interaction of coniferyl alcohol with its targets results in significant biochemical changes. Dehydrogenase enzymes catalyze the conversion of coniferyl aldehyde to coniferyl alcohol . Dirigent proteins, on the other hand, guide the regioselective and enantioselective coupling and subsequent cyclization of two coniferyl alcohol radicals to pinoresinol . This process is species and protein-dependent, leading to either (+)- or (−)-pinoresinol .

Biochemical Pathways

Coniferyl alcohol is a key player in the phenylpropanoid biochemical pathway . It is produced from coniferyl aldehyde by the action of dehydrogenase enzymes . When copolymerized with related aromatic compounds, coniferyl alcohol forms lignin or lignans . It is also an intermediate in the biosynthesis of eugenol, stilbenoids, and coumarin .

Result of Action

The action of coniferyl alcohol leads to the production of several biologically active compounds. For instance, the interaction with dirigent proteins results in the formation of pinoresinol, a lignan with potential health benefits . Additionally, coniferyl alcohol serves as an intermediate in the biosynthesis of eugenol, a compound with antimicrobial properties .

Action Environment

The action, efficacy, and stability of coniferyl alcohol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of the enzymes involved in its biosynthesis and the subsequent formation of lignin, lignans, and other compounds

属性

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFRWRFFLBVWSI-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Record name | coniferyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Coniferyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186489 | |

| Record name | (E)-Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White or yellow hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Coniferyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000088 [mmHg] | |

| Record name | Coniferyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13085 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Coniferyl alcohol | |

CAS RN |

32811-40-8, 458-35-5 | |

| Record name | trans-Coniferyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32811-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coniferyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032811408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(3-hydroxy-1-propen-1-yl)-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Coniferyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(1E)-3-hydroxyprop-1-en-1-yl]-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CONIFERYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7SM92591P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 °C | |

| Record name | Coniferyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of coniferyl alcohol?

A1: Coniferyl alcohol has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize coniferyl alcohol?

A2: Coniferyl alcohol is often analyzed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis spectroscopy. [, , , , , , , ]

Q3: Can Raman spectroscopy be used to detect coniferyl alcohol structures in wood pulp?

A3: Yes, Raman spectroscopy can identify coniferyl alcohol structures in lignin within wood pulp, even after bleaching or sulfonation treatments. The technique is particularly sensitive to the α, β C=C bond of coniferyl alcohol, represented by a band at approximately 1654 cm-1 in the Raman spectrum. [, ]

Q4: What role do enzymes like laccases and peroxidases play in coniferyl alcohol reactions?

A4: Laccases and peroxidases are enzymes capable of catalyzing the oxidation of coniferyl alcohol. This oxidation leads to the formation of phenoxy radicals, which can then undergo various coupling reactions to form dimers and polymers. [, , , , , , , ]

Q5: What is the significance of coniferyl alcohol in lignin biosynthesis?

A5: Coniferyl alcohol is a primary monolignol, serving as a crucial building block for lignin, a complex polymer found in the cell walls of plants, providing structural support and rigidity. [, , , , , , ]

Q6: How does the pH of the reaction environment affect coniferyl alcohol oxidation?

A6: The pH significantly influences coniferyl alcohol oxidation. For instance, laccase from Norway spruce shows optimal activity for coniferyl alcohol oxidation in an acidic environment (pH 3.8-4.2). [] Conversely, other laccases, such as those from Trametes versicolor, exhibit optimal activity at a slightly acidic pH (pH 6.6). []

Q7: How do dirigent proteins (DPs) influence coniferyl alcohol radical coupling?

A7: Dirigent proteins exert control over the stereoselectivity of coniferyl alcohol radical coupling reactions, guiding the formation of specific stereoisomers. For example, the (+)-pinoresinol forming dirigent protein (DP) selectively promotes the formation of (+)-pinoresinol from coniferyl alcohol radicals. [, , ]

Q8: What is the evidence suggesting that coniferyl alcohol radicals, rather than the non-radical form, are the true substrates for dirigent proteins?

A8: Kinetic studies demonstrate a strong dependence of the enantiomeric excess of (+)-pinoresinol, formed through coniferyl alcohol radical coupling, on both the concentration of the (+)-pinoresinol forming DP and the rate of coniferyl alcohol oxidation. This relationship suggests that the DP interacts with and binds to the transient coniferyl alcohol radical rather than the non-radical coniferyl alcohol. []

Q9: Can cyclodextrins (CDs) influence the enzymatic polymerization of coniferyl alcohol?

A9: Yes, cyclodextrins, cyclic oligosaccharides with a hydrophobic cavity, can interact with coniferyl alcohol and its oxidation products, influencing the course of enzymatic polymerization. For instance, β-cyclodextrin (βCD) can selectively interact with specific lignan products, preventing their further oxidation by laccase and leading to an enrichment of pinoresinol in the reaction mixture. [, ]

Q10: What are the implications of ferulate-coniferyl alcohol cross-coupling in plant cell walls?

A10: The cross-coupling of ferulate and coniferyl alcohol in plant cell walls, particularly in grasses like maize, is suggested to play a role in the initiation and progression of lignification. These cross-coupling products, formed via radical reactions, can act as nucleation sites for further lignin polymerization, contributing to the complex structure and properties of the cell wall. [, ]

Q11: How does the presence of coniferyl alcohol affect the properties of wood?

A11: The presence of coniferyl alcohol, particularly its concentration and distribution within wood, influences properties such as strength, flexibility, and susceptibility to degradation. For example, a higher concentration of coniferyl alcohol and coniferaldehyde in the P/S I region of spruce fiber cell walls makes this region more susceptible to sulfonation during chemimechanical pulping. []

Q12: How do coniferyl alcohol levels change during thermomechanical pulping?

A12: Thermomechanical pulping (TMP), a process used to make wood pulp, leads to a reduction in coniferyl alcohol and coniferaldehyde residues compared to untreated wood. This reduction has been observed to be approximately 24% and 28% for coniferyl alcohol and coniferaldehyde, respectively, in spruce wood subjected to TMP. []

Q13: How is computational chemistry used to study coniferyl alcohol and its reactions?

A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, are employed to investigate the energetics, mechanisms, and kinetics of coniferyl alcohol reactions, including its oxidation and radical coupling processes. These calculations provide valuable insights into the reactivity and stability of different coniferyl alcohol species and the factors influencing lignin formation. []

Q14: What insights have been gained from NMR calculations on coniferyl alcohol and its dimers?

A14: NMR chemical shift calculations, particularly those employing a multistandard approach, have demonstrated good agreement with experimental data for coniferyl alcohol and its dimers. These calculations provide valuable information for the structural characterization of lignin model compounds and for understanding the different linkages present in lignin polymers. []

Q15: How does the structure of coniferyl alcohol contribute to its reactivity?

A15: The presence of phenolic hydroxyl groups, a conjugated double bond system, and a methoxy substituent on the aromatic ring all contribute to coniferyl alcohol's reactivity in enzymatic oxidation and radical coupling reactions, ultimately influencing its role in lignin biosynthesis. [, , , , , ]

Q16: Have any coniferyl alcohol analogues been synthesized and studied for their biological activity?

A16: Yes, several coniferyl alcohol analogues, such as acyl and benzyl derivatives, have been synthesized and evaluated for their antimycobacterial activity. Some of these derivatives have shown greater potency against Mycobacterium tuberculosis than coniferyl alcohol itself. []

Q17: What factors can affect the stability of coniferyl alcohol in solution?

A18: Coniferyl alcohol can undergo degradation under acidic conditions or in the presence of oxidizing agents. Its stability can also be affected by factors like temperature, light exposure, and the presence of certain enzymes. [, , ]

Q18: What analytical methods are used to study coniferyl alcohol and its derivatives in plant materials?

A19: Techniques like GC-MS, HPLC, and pyrolysis-gas chromatography (Py-GC) are frequently employed to identify and quantify coniferyl alcohol and its derivatives in complex plant matrices. [, , , , ]

Q19: Can capillary zone electrophoresis (CZE) be used to analyze coniferyl alcohol oxidation products?

A20: Yes, capillary zone electrophoresis (CZE) offers a rapid and efficient method for the quantitative determination of dimers resulting from the peroxidase-catalyzed oxidation of coniferyl alcohol. This technique allows for the direct analysis of reaction mixtures without requiring extraction or derivatization steps. []

Q20: Is coniferyl alcohol biodegradable under anaerobic conditions?

A21: Yes, research has shown that coniferyl alcohol can be completely degraded under anaerobic conditions by methanogenic consortia. This degradation process ultimately leads to the formation of carbon dioxide and methane. []

Q21: Is coniferyl alcohol found in the environment as a result of human activities?

A22: Yes, coniferyl alcohol has been detected in smoke produced from the burning of newsprint, suggesting its release into the environment as a result of human activities such as paper manufacturing and waste incineration. []

Q22: What are some of the key milestones in the research of coniferyl alcohol and lignin biosynthesis?

A23: Significant advancements in our understanding of coniferyl alcohol and its role in lignin biosynthesis include the identification of coniferyl alcohol as a lignin precursor, the discovery of enzymes involved in its biosynthesis and polymerization (such as laccases, peroxidases, and dirigent proteins), and the development of analytical techniques for characterizing lignin and its model compounds. [, , , , , , , , , , , , , , , , , , , ]

Q23: How does the study of coniferyl alcohol bridge different scientific disciplines?

A24: The study of coniferyl alcohol brings together researchers from various fields, including plant biology, biochemistry, organic chemistry, analytical chemistry, and materials science. This interdisciplinary collaboration is essential for advancing our understanding of lignin biosynthesis, exploring the potential applications of coniferyl alcohol and its derivatives, and developing sustainable technologies for biofuel production and biomaterial engineering. [, , , , , , , , , , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)